molecular formula C11H11N3O2 B2737418 2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1517974-95-6

2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B2737418
CAS RN: 1517974-95-6
M. Wt: 217.228
InChI Key: ZJBVSUIEDAJBRO-UHFFFAOYSA-N
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Description

“2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular formula C11H11N3O2 . It is used for research and development .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, which includes “2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid”, can be achieved through various methods. One such method involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol .


Molecular Structure Analysis

The molecular structure of “2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid” consists of a cyclobutyl group attached to a pyrazolo[1,5-a]pyrimidine core, with a carboxylic acid group at the 6-position .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines, including “2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid”, have been identified as strategic compounds for optical applications due to their tunable photophysical properties . The presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .


Physical And Chemical Properties Analysis

The molecular weight of “2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is 217.22 . Further physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Enzyme Inhibition and Treatment of Gout

  • 4-Hydroxypyrazolo[3,4-d] pyrimidine, a related compound, is a potent inhibitor of the enzyme xanthine oxidase and has been used in treating gout. It works by suppressing the oxidation of oxypurines to uric acid, which is less soluble and harder to excrete (Hall, Holloway, & Scott, 1964).

Synthesis of Heterocyclic Compounds

  • Research has demonstrated the synthesis and properties of various 2-aminopyrazolo[1,5-a]pyrimidine derivatives, highlighting their potential in creating diverse chemical compounds (Zvilichovsky & David, 1983).

Antitumor and Antimicrobial Activities

  • Enaminones, which include N-arylpyrazole-containing enaminones, have been used to synthesize substituted pyrazoles that exhibit antitumor and antimicrobial activities (Riyadh, 2011).

Synthesis Techniques

  • Efficient one-pot synthesis techniques for producing 6-aminopyrazolopyrimidines have been developed, showing the versatility and adaptability of these compounds in chemical synthesis (Tseng, Tsai, Li, & Wong, 2019).

Fluorophores Development

  • 3-Formylpyrazolo[1,5-a]pyrimidines have been used as key intermediates in the preparation of functional fluorophores, highlighting their potential in developing fluorescent probes for biological or environmental detection (Castillo, Tigreros, & Portilla, 2018).

Antimicrobial Synthesis

Safety and Hazards

In case of exposure to “2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid”, it is advised to remove the person to fresh air and keep them comfortable for breathing. If the substance comes in contact with skin or eyes, rinse with water. If swallowed, rinse mouth and call a poison center or doctor if the person feels unwell .

Future Directions

The future directions for “2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid” and similar compounds could involve further exploration of their optical applications, given their tunable photophysical properties . Additionally, their potential as chelating agents for ions due to the presence of heteroatoms could be another area of interest .

properties

IUPAC Name

2-cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11(16)8-5-12-10-4-9(7-2-1-3-7)13-14(10)6-8/h4-7H,1-3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBVSUIEDAJBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN3C=C(C=NC3=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

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